4,5-Dimethyl-4H-1,2,4-triazole-3-carbaldehyde
Overview
Description
4,5-Dimethyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic organic compound that features a triazole ring substituted with two methyl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with aldehydes or ketones, followed by cyclodehydration. For instance, triflic anhydride activation followed by microwave-induced cyclodehydration can be used to synthesize 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-4H-1,2,4-triazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another substituent, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Catalysts such as copper(II) salts, iodine (I₂) for oxidative C-N and N-S bond formations
Major Products Formed
Oxidation: 4,5-Dimethyl-4H-1,2,4-triazole-3-carboxylic acid
Reduction: 4,5-Dimethyl-4H-1,2,4-triazole-3-methanol
Substitution: Various substituted triazoles depending on the substituent introduced
Scientific Research Applications
4,5-Dimethyl-4H-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-4H-1,2,4-triazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of an aldehyde group.
4,5-Dicyano-1,2,3-triazole: Features cyano groups instead of methyl groups.
3-(4-Methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]benzoxazole: A fused triazole-benzoxazole compound.
Uniqueness
4,5-Dimethyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methyl groups and an aldehyde group on the triazole ring allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
4,5-dimethyl-1,2,4-triazole-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4-6-7-5(3-9)8(4)2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPMBXUUUBCOSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881845-20-1 | |
Record name | 4,5-dimethyl-4H-1,2,4-triazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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